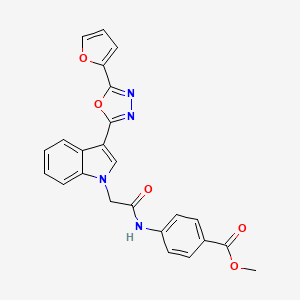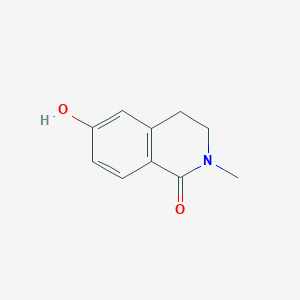![molecular formula C18H14N6O3 B2855628 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034375-92-1](/img/structure/B2855628.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a multifaceted chemical compound gaining traction across several scientific fields. Its unique structure, combining elements from various functional groups, gives it distinct properties ideal for research in chemistry, biology, and medicinal applications.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, a multi-step process is required:
Formation of the Isoxazole Ring: : Starting from a substituted pyridine, the isoxazole ring is constructed through a cyclization reaction under specific conditions (usually involving a base like sodium hydride).
Benzotriazine Derivative Synthesis: : The intermediate is then subjected to further reactions to form the benzotriazine structure, often using oxidizing agents.
Linking the Substructures: : Finally, the benzotriazine and isoxazole are connected via an ethyl linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Scaling this compound to an industrial level necessitates optimization of each synthetic step to enhance yield and purity. Key factors include:
Use of robust catalysts to drive reactions efficiently.
Implementation of continuous flow processes to maintain reaction conditions.
Extensive purification protocols to achieve desired purity levels for various applications.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the isoxazole and pyridine rings, using agents like hydrogen peroxide.
Reduction: : It exhibits reduction reactions, often at the benzotriazine moiety, using reagents like sodium borohydride.
Substitution: : The presence of electrophilic and nucleophilic sites allows for substitution reactions, commonly with halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, Potassium permanganate.
Reducing Agents: : Sodium borohydride, Lithium aluminum hydride.
Substitution Reagents: : Bromine, Chlorine under basic or acidic conditions.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of reduced benzotriazine analogs.
Substitution: : Introduction of halogen groups, enhancing the compound's reactivity.
科学的研究の応用
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide has diverse applications:
Chemistry: : Used as a reagent in complex organic syntheses, particularly in the formation of heterocyclic compounds.
Biology: : Functions as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: : Shows potential as an antitumor agent, due to its ability to interact with DNA and inhibit specific proteins involved in cancer cell proliferation.
Industry: : Utilized in material science for the development of novel polymers with specific electrical properties.
作用機序
The compound exerts its effects through several mechanisms:
Molecular Targets: : Primarily targets DNA and specific enzymes, inhibiting their function and leading to cellular apoptosis in cancer cells.
Pathways Involved: : Interacts with the p53 pathway, a critical regulator of the cell cycle, and induces oxidative stress within cells, further driving apoptosis.
類似化合物との比較
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups, providing versatile reactivity and application scope. Similar compounds include:
N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: : Lacks the benzotriazine moiety, resulting in reduced reactivity.
N-(2-(4-oxo-3,4-dihydroquinazolin-2(1H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: : Similar structure but varies in reactivity and application spectrum.
This compound's distinct chemical makeup makes it a valuable asset in ongoing scientific research, promising significant advancements across multiple fields.
特性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c25-17(15-10-16(27-22-15)12-4-3-7-19-11-12)20-8-9-24-18(26)13-5-1-2-6-14(13)21-23-24/h1-7,10-11H,8-9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBWUZOYEIEWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)


![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)


![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)

![7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2855560.png)


![N-(3-(cyclopentyl(furan-2-ylmethyl)amino)propyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2855566.png)


